Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound with the molecular formula . It belongs to the class of imidazo[1,2-a]pyridines, which are recognized for their diverse applications in medicinal chemistry and material science. This compound features a bromine atom and a trifluoromethyl group, contributing to its unique chemical properties and potential biological activities.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the identifier . Imidazo[1,2-a]pyridines are classified as heterocyclic compounds, which are known for their significance in pharmaceutical development due to their biological activities, including antimicrobial and anticancer properties .
The synthesis of ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be achieved through several methods. A common approach involves the cycloisomerization of N-propargylpyridiniums under basic conditions. For example, sodium hydroxide (NaOH) can be used in an aqueous medium to facilitate this reaction .
Another method includes a one-pot three-component reaction involving 2-aminopyridine and trifluoroacetonitrile, which has been shown to yield various substituted imidazo[1,2-a]pyridines efficiently . The use of metal-free conditions and ambient temperatures enhances the practical applicability of these synthetic routes.
The reaction typically requires careful control of temperature and pH to optimize yields. The presence of electron-withdrawing groups like trifluoromethyl significantly influences the reactivity and stability of intermediates during synthesis .
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate features a bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The trifluoromethyl group is positioned at the 8th carbon of the imidazole ring, while the carboxylate group is located at the 2nd position.
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3
HAEJSSJERPCGGW-UHFFFAOYSA-N
.Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions:
These reactions highlight the compound's versatility for further functionalization in synthetic chemistry.
The mechanism of action for ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways. For instance, its structural features allow it to interact with protein targets relevant in disease processes, making it valuable in drug discovery .
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows for various transformations that are useful in organic synthesis .
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has numerous scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential as a valuable tool in both fields.
The synthesis of ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1355171-40-2; MW: 337.09; Formula: C₁₁H₈BrF₃N₂O₂) primarily follows two strategic routes [1] [8]. The traditional pathway involves sequential assembly: (1) condensation of 2-aminopyridine derivatives with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine core, (2) regioselective bromination at C3, and (3) introduction of the trifluoromethyl group at C8. Alternatively, pre-functionalized building blocks streamline synthesis. For example, 2-amino-4-(trifluoromethyl)pyridine may be condensed with ethyl 2-bromo-3-oxopropanoate, directly incorporating the CF₃ group early in the sequence [5]. This approach minimizes purification steps and improves overall yield (65–75%) compared to late-stage trifluoromethylation, which often requires harsh conditions and toxic reagents like trifluoroacetonitrile [5].
Cyclization to form the imidazo[1,2-a]pyridine core employs polar solvents (DMF, acetonitrile) and mild bases (K₂CO₃, triethylamine). Key innovations include:
Table 1: Cyclization Solvent Optimization
Solvent | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
DMF | K₂CO₃ | 80 | 10 |
DMF | Triethylamine | 80 | 92 |
Acetonitrile | K₂CO₃ | 25 | 0 |
Acetonitrile | Triethylamine | 80 | 85 |
Data adapted from optimization studies of analogous trifluoromethylimidazopyridines [5].
Bromination: Electrophilic bromination (e.g., NBS or Br₂) at C3 exploits the electron-rich nature of the imidazo[1,2-a]pyridine ring. The C3 position is inherently nucleophilic, enabling regioselective bromination without directing groups. Isomer purity is critical, as evidenced by distinct CAS numbers for 6-, 7-, and 8-trifluoromethyl regioisomers (e.g., 1160474-86-1 for 6-CF₃ vs. 1355171-40-2 for 8-CF₃) [1] [6].Trifluoromethylation: Direct C–H trifluoromethylation of the core scaffold is inefficient due to poor regiocontrol. Instead, the CF₃ group is installed via:
Recent advances emphasize sustainability:
Table 2: Green Chemistry Metrics for Synthetic Routes
Parameter | Traditional Route | One-Pot Route |
---|---|---|
Steps | 3+ | 1 |
Solvent Toxicity | High (DMF) | Moderate (EtOH) |
Atom Economy (%) | 45–55 | 75–85 |
Yield (%) | 60–70 | 85–92 |
Data derived from comparative studies of imidazopyridine syntheses [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9